
N-benzyl-2-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-methylbut-2-enamide is an organic compound that belongs to the class of enamides. Enamides are derivatives of enamines, where the nitrogen atom is bonded to an alkene carbon. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group on the but-2-enamide backbone. It is a versatile building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methylbut-2-enamide can be achieved through several methods. One common approach involves the reaction of N-benzylamine with 2-methylbut-2-enoyl chloride under basic conditions. The reaction typically proceeds as follows:
Formation of the Enamide: N-benzylamine is reacted with 2-methylbut-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Substituted enamides with different functional groups.
Scientific Research Applications
N-benzyl-2-methylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various nucleophilic addition and substitution reactions. Its reactivity is influenced by the presence of the benzyl and methyl groups, which can stabilize reaction intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-methylbut-2-enamine: Similar structure but with an amine group instead of an amide.
N-benzyl-2-methylbut-2-enol: Similar structure but with an alcohol group instead of an amide.
N-benzyl-2-methylbut-2-enone: Similar structure but with a ketone group instead of an amide.
Uniqueness
N-benzyl-2-methylbut-2-enamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of both the benzyl and methyl groups enhances its nucleophilicity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
83375-42-2 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-benzyl-2-methylbut-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-3-10(2)12(14)13-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3,(H,13,14) |
InChI Key |
NIYNXMANQCLVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


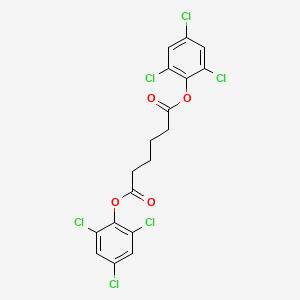

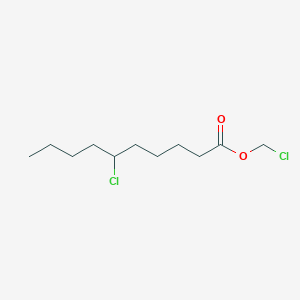
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
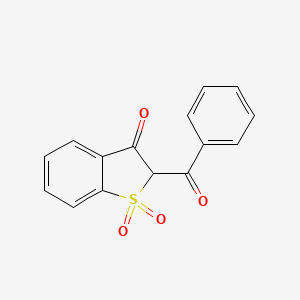
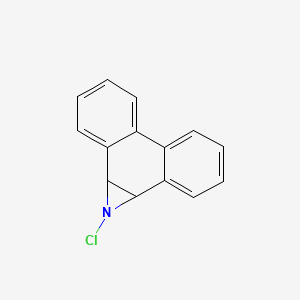



![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
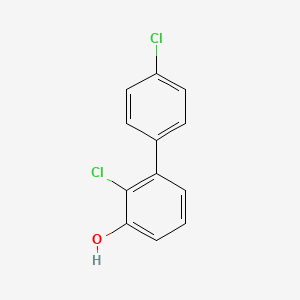
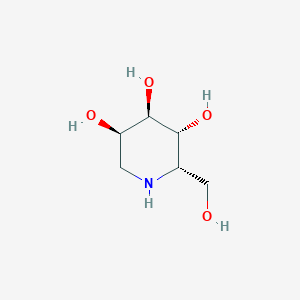
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
